molecular formula C7H6N2OS B044870 2-Aminobenzo[D]thiazol-5-OL CAS No. 118526-19-5

2-Aminobenzo[D]thiazol-5-OL

Cat. No.: B044870
CAS No.: 118526-19-5
M. Wt: 166.2 g/mol
InChI Key: PIERIBXILPXPFL-UHFFFAOYSA-N
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Description

2-Aminobenzo[D]thiazol-5-OL is a heterocyclic compound that features a benzothiazole ring system with an amino group at the 2-position and a hydroxyl group at the 5-position. This compound is known for its diverse biological activities and is used in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminobenzo[D]thiazol-5-OL typically involves the cyclization of o-aminothiophenol with carbon disulfide and subsequent oxidation. One common method includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Aminobenzo[D]thiazol-5-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Scientific Research Applications

2-Aminobenzo[D]thiazol-5-OL has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Aminobenzothiazole
  • 2-Aminobenzo[D]thiazol-6-OL
  • 2-Mercaptobenzothiazole

Comparison: 2-Aminobenzo[D]thiazol-5-OL is unique due to the presence of both an amino group and a hydroxyl group, which confer distinct chemical reactivity and biological activity compared to its analogs. For instance, 2-Aminobenzo[D]thiazol-6-OL has similar properties but differs in the position of the hydroxyl group, leading to variations in its chemical behavior and applications .

Properties

IUPAC Name

2-amino-1,3-benzothiazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c8-7-9-5-3-4(10)1-2-6(5)11-7/h1-3,10H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIERIBXILPXPFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30557198
Record name 2-Amino-1,3-benzothiazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118526-19-5
Record name 2-Amino-1,3-benzothiazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-1,3-benzothiazol-5-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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